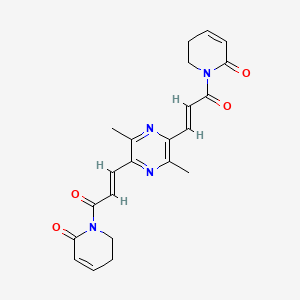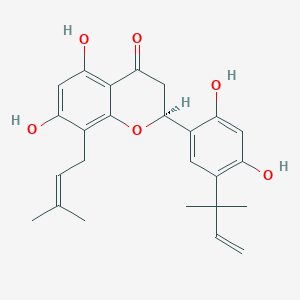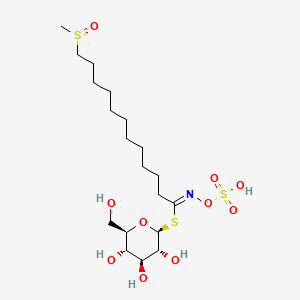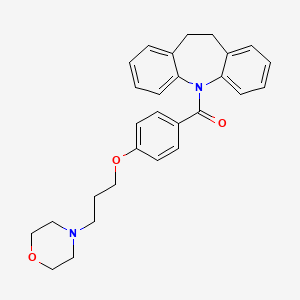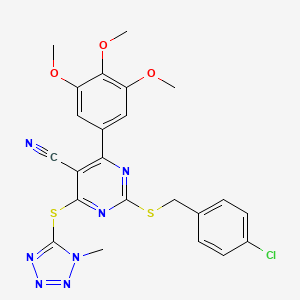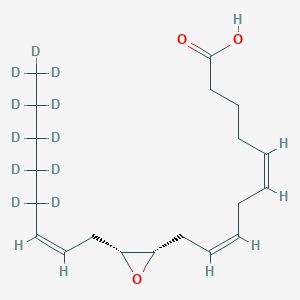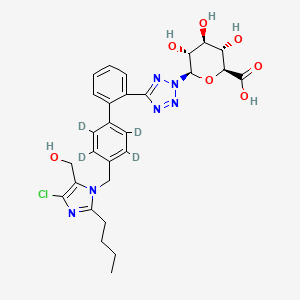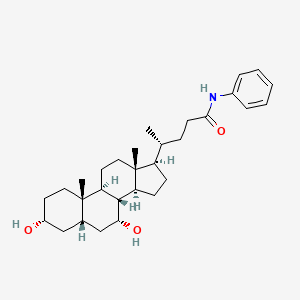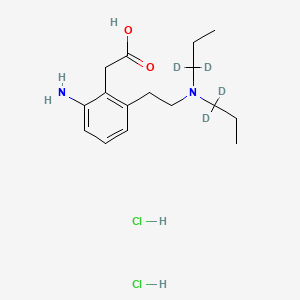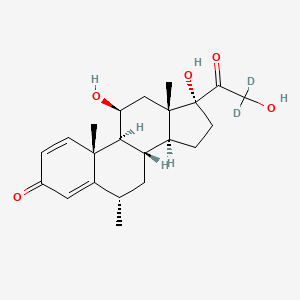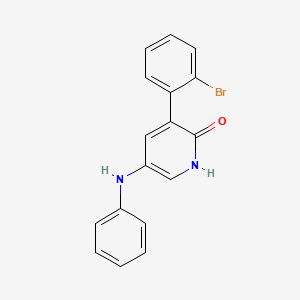
p38-|A MAPK-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p38-|A MAPK-IN-4 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress stimuli, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway is involved in various physiological processes and has been implicated in numerous diseases, making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p38-|A MAPK-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
p38-|A MAPK-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
p38-|A MAPK-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p38 MAPK pathway and its role in various chemical reactions.
Biology: Employed in research to understand cellular responses to stress and the regulation of gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway .
Wirkmechanismus
p38-|A MAPK-IN-4 exerts its effects by inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase kinases (MAP3Ks), MAPK kinases (MAP2Ks), and MAPKs. This compound specifically targets the p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses to stress stimuli .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p38α MAPK Inhibitors: These include compounds like SB203580 and BIRB 796, which also target the p38 MAPK pathway.
Other MAPK Inhibitors: Compounds targeting different MAPK pathways, such as ERK and JNK inhibitors .
Uniqueness
p38-|A MAPK-IN-4 is unique due to its high specificity for the p38 MAPK pathway. This specificity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to cross the blood-brain barrier makes it particularly valuable for treating neuroinflammatory and neurodegenerative disorders .
Eigenschaften
Molekularformel |
C17H13BrN2O |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
5-anilino-3-(2-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H13BrN2O/c18-16-9-5-4-8-14(16)15-10-13(11-19-17(15)21)20-12-6-2-1-3-7-12/h1-11,20H,(H,19,21) |
InChI-Schlüssel |
OAKQUGAXVQPKJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CNC(=O)C(=C2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


